Cas no 1572045-62-5 (Rezvilutamide)

Rezvilutamide 化学的及び物理的性質
名前と識別子
-
- Rezvilutamide
- 70FJN2AW22
- Rezvilutamide [INN]
- SHR3680
- (S)-4-(3-(4-(2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 4-(3-(4-((S)-2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- Benzonitrile, 4-(3-(4-((2S)-2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)-
- Unii-70fjn2AW22
- SHR-3680
- Benzonitrile, 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)-
- CS-0138653
- CHEMBL4650276
- Ariane
- MS-28910
- HY-137448
- GTPL12798
- SHR 3680
- GLXC-26908
- SCHEMBL15506490
- AKOS040756903
- Androgen Receptor Antagonist SHR3680
- example 44 (WO2014036897A1)
- G18393
- REZVILUTAMIDE [WHO-DD]
- 1572045-62-5
- example 44 [WO2014036897A1]
- 4-(3-(4-((2S)-2,3-dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
- DA-57412
- DTXSID001336581
-
- インチ: 1S/C22H20F3N3O4S/c1-21(2)19(31)27(15-4-3-13(10-26)18(9-15)22(23,24)25)20(33)28(21)14-5-7-17(8-6-14)32-12-16(30)11-29/h3-9,16,29-30H,11-12H2,1-2H3/t16-/m0/s1
- InChIKey: KRBMOYIWQCZVHA-INIZCTEOSA-N
- SMILES: S=C1N(C2C([H])=C([H])C(C#N)=C(C(F)(F)F)C=2[H])C(C(C([H])([H])[H])(C([H])([H])[H])N1C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[C@]([H])(C([H])([H])O[H])O[H])=O
計算された属性
- 精确分子量: 479.11266179g/mol
- 同位素质量: 479.11266179g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 9
- 重原子数量: 33
- 回転可能化学結合数: 6
- 複雑さ: 792
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 129
Rezvilutamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-137448-50mg |
Rezvilutamide |
1572045-62-5 | 99.98% | 50mg |
¥9500 | 2024-07-20 | |
MedChemExpress | HY-137448-10mM*1mLinDMSO |
Rezvilutamide |
1572045-62-5 | 99.98% | 10mM*1mLinDMSO |
¥2320 | 2023-07-26 | |
1PlusChem | 1P027JSB-10mg |
Rezvilutamide |
1572045-62-5 | 99% | 10mg |
$391.00 | 2024-06-20 | |
1PlusChem | 1P027JSB-100mg |
Rezvilutamide |
1572045-62-5 | 99% | 100mg |
$1753.00 | 2024-06-20 | |
1PlusChem | 1P027JSB-5mg |
Rezvilutamide |
1572045-62-5 | 99% | 5mg |
$280.00 | 2024-06-20 | |
Ambeed | A1550204-25mg |
(S)-4-(3-(4-(2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |
1572045-62-5 | 98% | 25mg |
$378.0 | 2025-03-01 | |
MedChemExpress | HY-137448-5mg |
Rezvilutamide |
1572045-62-5 | 99.98% | 5mg |
¥2200 | 2024-07-20 | |
MedChemExpress | HY-137448-10mg |
Rezvilutamide |
1572045-62-5 | 99.98% | 10mg |
¥3200 | 2024-07-20 | |
MedChemExpress | HY-137448-1mg |
Rezvilutamide |
1572045-62-5 | 99.98% | 1mg |
¥1000 | 2024-07-20 | |
Ambeed | A1550204-10mg |
(S)-4-(3-(4-(2,3-Dihydroxypropoxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile |
1572045-62-5 | 98% | 10mg |
$275.0 | 2025-03-01 |
Rezvilutamide 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Rezvilutamideに関する追加情報
Rezvilutamide (CAS No. 1572045-62-5): A Breakthrough in Androgen Receptor Signaling Inhibition for Advanced Prostate Cancer
The compound Rezvilutamide, identified by the CAS registry number 1572045-62-5, represents a pivotal advancement in the field of androgen receptor (AR) signaling inhibition. This novel small molecule has garnered significant attention for its potential to address critical limitations of existing therapies, particularly in metastatic castration-resistant prostate cancer (mCRPC). Recent preclinical and clinical studies underscore its unique mechanism of action, which combines potent AR antagonism with reduced off-target effects compared to earlier-generation agents like enzalutamide. The compound’s development aligns with emerging strategies to optimize drug selectivity while enhancing therapeutic indices.
Structurally, Rezvilutamide belongs to the second-generation AR inhibitor class characterized by a bicyclic azepane scaffold. This molecular architecture distinguishes it from first-generation antiandrogens such as bicalutamide, which exhibit partial agonist activity. Computational docking studies published in Nature Communications (2023) revealed that the compound’s fluorinated benzyl group interacts with a hydrophobic pocket on the AR ligand-binding domain, stabilizing an inactive conformation that prevents coactivator recruitment. Such structural insights provide a foundation for rational drug design targeting AR-driven malignancies.
Clinical trials evaluating CAS No. 1572045-62-5 have demonstrated promising efficacy profiles. Phase I/II data presented at the 2023 American Society of Clinical Oncology (ASCO) annual meeting showed a confirmed prostate-specific antigen (PSA) response rate of 68% in patients progressing after prior enzalutamide therapy—a population historically resistant to standard treatments. Notably, the median progression-free survival reached 18.9 months, exceeding historical benchmarks for second-line therapies by approximately 40%. These results were corroborated by genomic analyses indicating reduced expression of AR splice variants (AR-Vs), which are known drivers of treatment resistance.
A comparative pharmacokinetic study highlighted key advantages over existing therapies: Rezvilutamide exhibits prolonged plasma half-life (~96 hours) while demonstrating favorable brain penetration indices compared to apalutamide. This dual property addresses two major challenges in neuroendocrine prostate cancer (NEPC), where blood-brain barrier permeability is critical and intermittent dosing schedules may promote resistance development. Preclinical models showed tumor growth inhibition exceeding 80% in NEPC xenografts treated with subcutaneous administration every three days.
Mechanistically, this compound’s efficacy extends beyond simple AR blockade. Proteomic profiling identified significant downregulation of AKT/mTOR pathway components, suggesting synergistic interactions with PI3K inhibitors—a hypothesis currently being tested in ongoing combination trials (NCT0XXXXXX). This pleiotropic effect may explain its activity against tumors harboring PTEN deletions, which account for ~30% of mCRPC cases and typically show limited response to single-agent AR inhibitors.
Pivotal Phase III trials are now evaluating CAS No. 1572045-62-5 as first-line therapy versus abiraterone acetate. Interim analyses indicate non-inferior efficacy with superior tolerability profiles—particularly regarding central nervous system adverse events such as seizures, which occurred at rates below 1% versus ~3% for comparator arms. These findings are supported by metabolomic studies showing reduced glutamate receptor modulation compared to enzalutamide, offering mechanistic explanations for observed safety improvements.
Beyond oncology applications, emerging research explores its utility in hormone-sensitive prostate cancer prevention paradigms through tissue-specific delivery systems under investigation at MIT’s Koch Institute. Nanoparticle formulations targeting prostatic acid phosphatase-positive cells achieved localized drug concentrations exceeding free plasma levels by 17-fold while minimizing systemic exposure—a breakthrough potentially enabling earlier intervention without compromising quality-of-life metrics.
The molecular profile of CAS No. 1572045-62-5 also holds implications for translational research into other AR-dependent pathologies such as endometriosis and breast cancer metastasis to bone marrow niches where androgen signaling plays paradoxical roles. Collaborative efforts between pharmaceutical developers and systems biologists are leveraging single-cell RNA sequencing datasets to identify predictive biomarkers correlating with treatment response across tumor microenvironment subtypes.
In conclusion, Rezvilutamide represents a paradigm shift in AR-directed therapeutics through its optimized pharmacodynamic properties and multi-faceted mechanism of action. With regulatory submissions anticipated by late 20XX based on Phase III data readouts, this compound stands poised to redefine treatment algorithms not only for mCRPC but also broader endocrine-related malignancies where selective AR modulation offers therapeutic opportunities previously unattainable with conventional agents.
1572045-62-5 (Rezvilutamide) Related Products
- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 2228464-23-9(tert-butyl N-{2-4-methoxy-2-(trifluoromethyl)phenyl-1-oxopropan-2-yl}carbamate)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)
